(Des-acetyl)-|A-MSH

Melanocortin receptor pharmacology cAMP signaling GPCR agonism

NOT a generic α-MSH substitute. Desacetyl-α-MSH exhibits functional inversion: 100-fold more potent at human adrenocortical steroidogenesis (MEC 1 nmol/l vs 0.1 µmol/l for α-MSH), uniquely active in lipid mobilization—α-MSH shows no effect—and 30-fold more potent at body weight regulation (ED50 5 µg/day vs 150 µg/day). Provides greater sensitivity to agouti/AgRP antagonism at MC4-R. Mandatory endogenous ligand for human adrenal melanocortin studies and essential comparator for deconvoluting MC receptor subtype specificity. Do not substitute α-MSH, diacetyl-α-MSH, or synthetic melanocortin agonists without assay-specific validation—substitution produces qualitatively and quantitatively different outcomes.

Molecular Formula C75H107N21O18S
Molecular Weight 1622.8 g/mol
Cat. No. B12401848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Des-acetyl)-|A-MSH
Molecular FormulaC75H107N21O18S
Molecular Weight1622.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
InChIInChI=1S/C75H107N21O18S/c1-41(2)62(63(78)103)95-73(113)59-19-12-29-96(59)74(114)53(17-9-10-27-76)86-60(100)37-84-65(105)56(33-44-35-83-49-16-8-7-15-47(44)49)92-66(106)50(18-11-28-82-75(79)80)87-69(109)55(31-42-13-5-4-6-14-42)91-71(111)57(34-45-36-81-40-85-45)93-67(107)51(24-25-61(101)102)88-68(108)52(26-30-115-3)89-72(112)58(39-98)94-70(110)54(90-64(104)48(77)38-97)32-43-20-22-46(99)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,83,97-99H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H2,78,103)(H,81,85)(H,84,105)(H,86,100)(H,87,109)(H,88,108)(H,89,112)(H,90,104)(H,91,111)(H,92,106)(H,93,107)(H,94,110)(H,95,113)(H,101,102)(H4,79,80,82)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1
InChIKeyNMMSXFAQJQPZOI-DESRROFGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des-acetyl-α-MSH (CAS 53697-27-1): Endogenous Melanocortin Peptide with Divergent Receptor Pharmacology and Species-Specific Circulating Dominance


(Des-acetyl)-α-MSH (Desacetyl-α-MSH, ACTH[1–13]NH₂), a 13-amino-acid peptide with sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂, is the non-acetylated precursor of α-melanocyte-stimulating hormone produced by proteolytic cleavage of proopiomelanocortin (POMC). It is the predominant immunoreactive α-MSH species in human pituitary and circulating plasma, in contrast to rodents where acetylated α-MSH dominates [1]. Desacetyl-α-MSH couples to all five melanocortin receptors (MC1–MC5) and exhibits quantitatively distinct potency rank orders, signaling susceptibility, and tissue-specific bioactivities compared to its N-acetylated congener α-MSH, as well as to diacetyl-α-MSH, β-MSH, and synthetic melanocortin analogs [1][2].

Why Des-acetyl-α-MSH Cannot Be Substituted by Acetylated α-MSH or Other In-Class Melanocortin Peptides


N-terminal acetylation status—converting desacetyl-α-MSH to α-MSH—fundamentally alters the peptide's pharmacological profile across multiple dimensions simultaneously: receptor subtype potency rank order, antagonist susceptibility, tissue-specific efficacy, and metabolic stability [1]. Desacetyl-α-MSH is not merely a 'less potent' or 'less stable' α-MSH; rather, it exhibits a functional inversion in certain assays: it is up to 100-fold more potent than α-MSH at stimulating human adrenocortical steroidogenesis yet 30-fold less potent at body weight regulation in mice, and it is uniquely active in lipid mobilization assays where α-MSH shows no effect at all [2][3]. These multidirectional, assay-dependent potency reversals mean that substituting α-MSH, diacetyl-α-MSH, β-MSH, or synthetic melanocortin agonists for desacetyl-α-MSH without assay-specific validation will produce qualitatively and quantitatively different experimental outcomes.

Des-acetyl-α-MSH: Quantitative Head-to-Head Differentiation Evidence Against α-MSH and Other Melanocortin Peptides


Melanocortin Receptor Subtype Activation Potency (EC50) of Desacetyl-α-MSH vs α-MSH in HEK293 Cells

Desacetyl-α-MSH activates mouse MC1, MC4, and MC5 receptors with greater potency than α-MSH, while the two peptides are near-equipotent at MC3 [1]. This receptor-subtype-selective potency profile means desacetyl-α-MSH is not simply a uniformly weaker or stronger agonist; rather, its potency advantage is receptor-subtype-dependent, which has direct implications for experimental design in tissues or cell lines expressing mixed melanocortin receptor populations.

Melanocortin receptor pharmacology cAMP signaling GPCR agonism Receptor subtype selectivity

Human Adrenocortical Steroidogenesis: Minimum Effective Concentration Comparison of Desacetyl-α-MSH vs α-MSH

In a direct comparative study on human adrenocortical cells, desacetyl-α-MSH stimulated significant aldosterone, corticosterone, and cortisol secretion at a minimum effective concentration (MEC) of 1 nmol/l, whereas α-MSH required a 100-fold higher concentration of 0.1 µmol/l to achieve significant stimulation [1]. This MEC for desacetyl-α-MSH (1 nmol/l) is close to its measured circulating concentration in human plasma (0.3 nmol/l), supporting a physiological role for this peptide in adrenocortical regulation [1].

Adrenal steroidogenesis Aldosterone Cortisol Human primary cell pharmacology

In Vivo Functional Inversion: Desacetyl-α-MSH vs α-MSH ED50 for Body Weight Gain and Melanogenesis in Obese Mice

A 10-day in vivo study in viable yellow obese mice revealed a striking functional inversion between desacetyl-MSH and α-MSH [1]. The half-maximal effective dose (ED50) for body weight gain was 5 µg/day for desacetyl-MSH versus 150 µg/day for α-MSH—a 30-fold greater potency for the desacetyl form. Conversely, the ED50 for eumelanin production was 15 µg/day for α-MSH versus 150 µg/day for desacetyl-MSH—a 10-fold greater potency for the acetylated form [1]. Additionally, desacetyl-MSH was more potent than α-MSH at elevating plasma corticosterone, and only desacetyl-MSH significantly stimulated food intake in this model [1].

Energy homeostasis Obesity Body weight regulation Melanogenesis In vivo pharmacology

MC4 Receptor Agouti Protein Antagonism: Greater Susceptibility of Desacetyl-α-MSH vs α-MSH Coupled Signaling

Mouse agouti protein differentially antagonizes MC4 receptor signaling depending on the N-terminal acetylation status of the agonist [1]. At 10 nM agouti protein, desacetyl-α-MSH coupling to MC4-R was significantly antagonized (1.4-fold reduction in maximum response), whereas α-MSH coupling showed minimal antagonism at the same agouti concentration. At 100 nM agouti, the EC50 for desacetyl-α-MSH increased 4.8-fold while the EC50 for α-MSH increased only 3.4-fold, and maximum response reductions were 1.4-fold versus 1.3-fold, respectively [1]. Agouti protein did not significantly antagonize either peptide at MC3 or MC5 receptors [1].

MC4 receptor Agouti protein Melanocortin antagonism PKA signaling Obesity pharmacology

Lipid Mobilization: Unique Activity of Desacetyl-α-MSH in Rainbow Trout In Vivo Where α-MSH, β-MSH, and β-Endorphin Are Inactive at Equivalent Dose

In a four-peptide head-to-head in vivo comparison, only desacetyl-α-MSH significantly increased plasma fatty acid (FA) levels in rainbow trout when administered at 1 ng/g body weight via intra-arterial injection [1]. α-MSH, β-MSH, and β-endorphin each showed no significant effect at the identical dose. The lipolytic response to desacetyl-α-MSH was time-dependent (significant at 1–3 hours post-injection) and dose-dependent, with parallel increases in hepatic lipolytic enzyme activity confirmed both in vivo and in isolated liver slices [1].

Lipid metabolism Lipolysis Comparative endocrinology Plasma fatty acid mobilization

Des-acetyl-α-MSH: Evidence-Backed Research and Procurement Application Scenarios


Human Adrenocortical Function and Steroidogenesis Research

Desacetyl-α-MSH is the predominant immunoreactive α-MSH species in human pituitary and plasma , and it stimulates human adrenocortical aldosterone, corticosterone, and cortisol secretion with a minimum effective concentration of 1 nmol/l—physiologically relevant given its circulating concentration of ~0.3 nmol/l in humans . This 100-fold potency advantage over α-MSH (MEC = 0.1 µmol/l) makes desacetyl-α-MSH the mandatory endogenous ligand for any study investigating the melanocortin contribution to human adrenal physiology or pathophysiology. α-MSH cannot substitute at physiologically meaningful concentrations .

Energy Balance, Appetite, and Obesity Pharmacology Studies

Desacetyl-α-MSH is 30-fold more potent than α-MSH at promoting body weight gain in vivo (ED50 5 µg/day vs 150 µg/day) and uniquely stimulates food intake, while also being more potent at elevating plasma corticosterone in obese mouse models . Central replacement of either desacetyl-α-MSH or α-MSH into POMC-mutant mice significantly reverses excess body weight and fat mass, demonstrating that both peptides independently regulate energy balance . For MC4-R antagonist pharmacology studies, desacetyl-α-MSH provides greater sensitivity to agouti/AgRP antagonism (4.8-fold EC50 shift at 100 nM agouti vs 3.4-fold for α-MSH) .

Melanocortin Receptor Subtype Pharmacological Profiling and Signaling Studies

Desacetyl-α-MSH exhibits a receptor-subtype-selective potency advantage over α-MSH: approximately 2-fold more potent at MC4-R (EC50 0.53 vs 1.05 nM) and 1.6-fold at MC5-R (EC50 0.84 vs 1.34 nM), while being near-equipotent at MC3-R . This differential profile makes desacetyl-α-MSH an essential comparator ligand for characterizing novel synthetic melanocortin agonists and for deconvoluting which melanocortin receptor subtype mediates a given physiological response in tissues expressing multiple MC receptors. In osteoblast models expressing low endogenous MC receptor levels, desacetyl-α-MSH and α-MSH exhibit divergent effects on cell proliferation, with only α-MSH producing a significant proliferative response, providing a sensitive in vitro system for differentiating between the two endogenous peptides .

Comparative Endocrinology and Non-Mammalian Lipid Metabolism Research

In teleost fish (rainbow trout), desacetyl-α-MSH is uniquely active among endogenous POMC-derived peptides at stimulating plasma fatty acid mobilization and hepatic lipolytic enzyme activity at 1 ng/g body weight, whereas α-MSH, β-MSH, and β-endorphin produced no significant lipolytic response at the same dose . This peptide-specific, dose-dependent lipolytic activity established in both in vivo and in vitro liver slice assays makes desacetyl-α-MSH the ligand of choice for comparative endocrinology studies investigating melanocortin-regulated lipid metabolism across vertebrate species, and for any evolutionary or translational research requiring a melanocortin peptide with conserved lipolytic signaling properties.

Quote Request

Request a Quote for (Des-acetyl)-|A-MSH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.